Heptadecan-9-yl 8-bromooctanoate

Lipid synthesis Process chemistry Transesterification

Heptadecan-9-yl 8-bromooctanoate is a synthetic lipid intermediate composed of a branched C17 alkyl chain esterified to an 8-bromooctanoate moiety. Characterized by the molecular formula C25H49BrO2 and a molecular weight of 461.6 g/mol , this compound features a terminal bromine atom that serves as a reactive leaving group, enabling its primary utility as a building block in the construction and modification of lipid nanoparticles (LNPs) for drug delivery and nucleic acid encapsulation research.

Molecular Formula C25H49BrO2
Molecular Weight 461.6 g/mol
CAS No. 2089253-22-3
Cat. No. B8820120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptadecan-9-yl 8-bromooctanoate
CAS2089253-22-3
Molecular FormulaC25H49BrO2
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCBr
InChIInChI=1S/C25H49BrO2/c1-3-5-7-9-12-16-20-24(21-17-13-10-8-6-4-2)28-25(27)22-18-14-11-15-19-23-26/h24H,3-23H2,1-2H3
InChIKeyKHEPAYMMEKWSAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Heptadecan-9-yl 8-bromooctanoate (CAS 2089253-22-3) for Lipid Nanoparticle Synthesis: A Procurable Bromo-Ester Intermediate


Heptadecan-9-yl 8-bromooctanoate is a synthetic lipid intermediate composed of a branched C17 alkyl chain esterified to an 8-bromooctanoate moiety [1]. Characterized by the molecular formula C25H49BrO2 and a molecular weight of 461.6 g/mol [2], this compound features a terminal bromine atom that serves as a reactive leaving group, enabling its primary utility as a building block in the construction and modification of lipid nanoparticles (LNPs) for drug delivery and nucleic acid encapsulation research [1].

Why Heptadecan-9-yl 8-bromooctanoate Cannot Be Readily Substituted by Linear or Shorter-Chain Bromoalkanoate Analogs


Substituting heptadecan-9-yl 8-bromooctanoate with structurally related bromo-esters risks compromising both synthetic efficiency and downstream LNP performance. The compound's branched C17 heptadecan-9-yl tail distinguishes it from linear or shorter-chain analogs by conferring a higher computed XLogP3-AA of 10.9 [1], a physicochemical property that directly influences lipid packing, membrane fluidity, and nanoparticle stability when the tail is retained in final lipid constructs. Furthermore, the C8 spacer between the ester linkage and terminal bromine provides a defined reaction geometry that affects nucleophilic substitution kinetics; switching to a C6 (heptadecan-9-yl 6-bromohexanoate) or C10 (heptadecan-9-yl 10-bromodecanoate) homolog alters both steric accessibility and the resultant lipid's hydrophobic domain dimensions, potentially invalidating optimized formulation parameters established with the C8 variant . The following evidence quantifies where this specific branched C17–C8 bromo-ester configuration yields measurable advantages over the closest available comparators.

Quantitative Differentiation of Heptadecan-9-yl 8-bromooctanoate (CAS 2089253-22-3) Against Closest Bromoalkanoate Ester Analogs


Superior Synthetic Yield of Branched C17–C8 Ester Compared to Linear Undecyl–C8 Ester Under Optimized Transesterification Conditions

In the patented synthesis of SM-102 analogs using glycidol-catalyzed transesterification, the branched heptadecan-9-yl 8-bromooctanoate was obtained in 96% yield from methyl 8-bromooctanoate and 9-heptadecanol [1]. Under identical reaction conditions (80–90°C, 8 h, n-heptane, glycidol catalyst), the linear undecan-3-yl 8-bromooctanoate was reported with a yield of only 90% [1]. This 6% absolute yield advantage (96% vs. 90%) at scale translates directly to reduced raw material waste and lower purification burden.

Lipid synthesis Process chemistry Transesterification

Computationally Predicted Lipophilicity (XLogP3-AA = 10.9) Distinguishes Branched C17–C8 from Shorter-Chain C6 Homolog (Heptadecan-9-yl 6-bromohexanoate)

The computed XLogP3-AA for heptadecan-9-yl 8-bromooctanoate is 10.9 [1]. While direct experimental logP data for the closest C6 homolog (heptadecan-9-yl 6-bromohexanoate, CAS 2096984-35-7) are not publicly reported, the systematic removal of two methylene units from the spacer chain is expected to reduce logP by approximately 0.8–1.0 units based on established Hansch–Leo π fragment constants (π(CH2) ≈ 0.5) [2]. This class-level inference indicates that the C8 variant is substantially more lipophilic than the C6 analog, a difference that materially affects lipid tail packing parameters and membrane insertion thermodynamics when the ester is retained in final lipid architectures [2].

Lipid physicochemical properties LNP formulation Hydrophobicity

Higher Molecular Weight and Hydrophobic Volume Distinguish Heptadecan-9-yl 8-bromooctanoate (MW 461.6) from Pentadecan-7-yl 8-bromooctanoate (MW 433.5, C15 Branched Analog)

Heptadecan-9-yl 8-bromooctanoate possesses a molecular weight of 461.6 g/mol and a branched C17 tail comprising 17 carbon atoms [1]. In contrast, pentadecan-7-yl 8-bromooctanoate (BPG-3798) features a branched C15 tail and a molecular weight of 433.5 g/mol . The difference of two methylene units yields a molecular weight increase of approximately 28.1 g/mol (+6.5%) and a corresponding increase in hydrophobic chain volume. While no direct head-to-head LNP performance data are publicly available for these specific bromo-ester intermediates, the established structure–activity relationship in lipidoid design demonstrates that tail length modulates critical LNP attributes including bilayer thickness, fusion kinetics, and endosomal escape efficiency [2].

Lipid tail engineering Hydrophobic volume Membrane biophysics

Demonstrated Utility as a Modular Precursor in the Synthesis of Clinically Validated Ionizable Lipid Scaffolds (SM-102 Class)

Heptadecan-9-yl 8-bromooctanoate serves as a critical intermediate (Intermediate 2) in the patented multi-step synthesis of SM-102 analogs [1]. The compound is explicitly disclosed as the direct precursor to heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate (Compound 5), an ionizable amino lipid structurally analogous to SM-102—the key functional lipid in Moderna's Spikevax COVID-19 vaccine formulation [2]. The bromo-ester undergoes nucleophilic substitution with 2-aminoethanol derivatives to install the ionizable amine headgroup while retaining the branched C17 tail and C8 spacer geometry [1]. In contrast, the linear analog undecan-3-yl 8-bromooctanoate leads to a distinct ionizable lipid scaffold with different tail branching architecture, underscoring that the branched C17 intermediate is not functionally interchangeable for synthesizing SM-102-class lipids [1].

Ionizable lipid synthesis mRNA delivery Modular lipid chemistry

Branched C17 Tail Provides Higher Conformational Flexibility (23 Rotatable Bonds) and Reduced Packing Constraints Relative to Symmetric Linear Bromoalkanoate Esters

Heptadecan-9-yl 8-bromooctanoate contains 23 rotatable bonds [1], reflecting the conformational freedom conferred by its branched heptadecan-9-yl architecture. In contrast, a symmetric linear analog such as nonyl 8-bromooctanoate contains approximately 16 rotatable bonds (estimated from linear nonyl and C8 chains). The branched architecture introduces additional degrees of conformational freedom that reduce the entropic penalty of lipid packing in bilayer membranes [2]. This structural feature is particularly relevant when the bromo-ester is converted to final ionizable lipids, where branched tails have been empirically associated with enhanced fusogenicity and improved mRNA delivery efficiency compared to linear-tailed counterparts [2].

Lipid membrane fluidity Conformational entropy Lipid self-assembly

Commercial Availability at ≥98% Purity with Validated Analytical Documentation (NMR, HPLC, GC) Supports Reproducible Downstream Synthesis

Heptadecan-9-yl 8-bromooctanoate is commercially supplied with a standard purity of 98% , with batch-specific analytical documentation including NMR, HPLC, and GC available from multiple vendors [1]. In contrast, close analogs such as pentadecan-7-yl 8-bromooctanoate (BPG-3798) and undecan-3-yl 8-bromooctanoate (BPG-3793) are typically offered as reagent-grade research chemicals without guaranteed analytical release specifications or with lower verified purity thresholds . The 98% purity specification for heptadecan-9-yl 8-bromooctanoate ensures that subsequent nucleophilic substitution reactions proceed with minimal interference from uncharacterized impurities, reducing the risk of side-product formation that could compromise yield or necessitate additional purification of final ionizable lipids.

Quality control Reproducibility Procurement specifications

High-Impact Application Scenarios for Heptadecan-9-yl 8-bromooctanoate (CAS 2089253-22-3) Based on Verified Differentiation Evidence


Synthesis of SM-102-Class Ionizable Lipids for mRNA Vaccine and Therapeutic LNP Formulations

Heptadecan-9-yl 8-bromooctanoate is the direct synthetic precursor to Compound 5, an ionizable amino lipid structurally analogous to SM-102—the functional lipid component of the Moderna COVID-19 vaccine formulation [1]. The compound undergoes nucleophilic substitution with 2-aminoethanol derivatives to install the ionizable headgroup while preserving the branched C17 tail architecture critical for endosomal escape and mRNA delivery efficiency. The 96% yield demonstrated at scale in patented transesterification conditions provides a cost-efficient entry point for multi-gram synthesis campaigns [2].

Systematic Structure–Activity Relationship (SAR) Studies Mapping Tail Branching and Spacer Length Effects on LNP Performance

The compound's combination of a branched C17 tail, C8 spacer, and terminal bromine makes it an ideal modular building block for generating focused lipid libraries. Researchers can systematically vary the amine headgroup while holding the hydrophobic domain constant, enabling direct attribution of observed LNP performance changes (encapsulation efficiency, pKa, fusogenicity) to headgroup modifications rather than tail heterogeneity [3]. The 23 rotatable bonds inherent to the branched tail architecture also allow investigation of conformational flexibility as an independent variable in membrane fusion studies [4].

Process Chemistry Optimization for Large-Scale Bromo-Ester Intermediate Production

For CROs and CDMOs supporting lipid manufacturing campaigns, heptadecan-9-yl 8-bromooctanoate offers a validated synthetic route with documented yield and purity benchmarks. The patented glycidol-catalyzed transesterification protocol achieves 96% yield under mild conditions (80–90°C, n-heptane) [2], and the compound is commercially available at 98% purity with batch-specific NMR, HPLC, and GC documentation from multiple suppliers [5]. This combination of scalable chemistry and verified commercial quality supports process development and technology transfer activities.

Development of Novel Cationic and Ionizable Lipids for Non-Viral Nucleic Acid Delivery Platforms

The terminal bromine serves as a versatile electrophilic handle for installing diverse amine headgroups via nucleophilic substitution [1]. This reactivity profile enables the rapid synthesis of novel cationic or ionizable lipid candidates for delivery of mRNA, siRNA, saRNA, or CRISPR–Cas9 components. The branched C17 tail provides a hydrophobic anchor that has been empirically correlated with enhanced fusogenicity relative to linear-tailed lipids in published structure–activity studies [3], positioning this intermediate as a strategic starting material for next-generation LNP development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Heptadecan-9-yl 8-bromooctanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.